(R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
Description
Properties
CAS No. |
1311254-87-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
LPPITBJXYYCDEQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C)C(=O)O)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Phenolic Alkylation and Carboxylic Acid Formation
The foundational approach involves constructing the substituted phenyl backbone through Friedel-Crafts alkylation. 2,6-Dimethylphenol reacts with methyl acrylate in the presence of Lewis acids such as aluminum chloride (AlCl₃) to yield 3-(4-hydroxy-2,6-dimethyl-phenyl)propionic acid methyl ester. Subsequent saponification with potassium hydroxide (KOH) in ethanol-water mixtures (50% v/v, 78°C, 6 hours) generates the free carboxylic acid.
Key Reaction Conditions:
Stereoselective Synthesis via Chiral Auxiliaries
Enantiomeric purity is achieved using Evans oxazolidinone auxiliaries. The propionic acid chain is assembled by coupling 4-hydroxy-2,6-dimethylbenzaldehyde with (R)-4-benzyl-2-oxazolidinone via a Mukaiyama aldol reaction. Titanium tetrachloride (TiCl₄) and diisopropylethylamine (DIPEA) facilitate the stereoselective formation of the β-methyl branch.
Critical Parameters:
- Solvent: Dichloromethane (DCM) at −78°C.
- Enantiomeric Excess (ee): 92–95% after auxiliary removal with lithium hydroperoxide (LiOOH).
Enzymatic and Microbial Resolution Strategies
Lipase-Catalyzed Kinetic Resolution
Racemic 3-(4-hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid esters undergo enantioselective hydrolysis using Candida rugosa lipase. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester intact, which is then isolated via solvent extraction (ethyl acetate/hexane, 3:1).
Optimized Conditions:
Microbial Biotransformation
Pseudomonas putida ATCC 12633 selectively oxidizes the (S)-enantiomer of racemic 2-methyl-propionic acid derivatives. The (R)-enantiomer remains unreacted and is purified via centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:3:2) system.
Performance Metrics:
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance heat transfer and reduce reaction times. A typical setup involves:
- Alkylation Zone: 2,6-Dimethylphenol and methyl acrylate fed at 10 L/min, catalyzed by AlCl₃ (residence time: 15 minutes).
- Saponification Zone: KOH (20% w/v) at 80°C, 5-minute residence.
- Crystallization Zone: Cooling to 4°C for acid precipitation.
Advantages:
- Throughput: 500 kg/day.
- Purity: 99.5% by HPLC.
Green Chemistry Innovations
Recent advances replace AlCl₃ with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve catalyst recovery. Solvent-free conditions under microwave irradiation (300 W, 100°C, 20 minutes) achieve 85% yield with 98% ee.
Purification and Characterization
Recrystallization Protocols
Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C. Addition of petroleum ether (40–60°C fraction) enhances crystal purity.
Typical Outcomes:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Petroleum ether | 99.2 | 78 |
| Ethyl acetate/Hexane | 98.5 | 82 |
Chromatographic Methods
Preparative HPLC with chiral stationary phases (Chiralpak IA, 250 × 20 mm, 5 µm) resolves enantiomers using hexane/isopropanol (90:10) at 15 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.
Comparative Analysis of Synthesis Methods
Table 1: Evaluation of Key Preparation Routes
| Method | Catalyst | ee (%) | Yield (%) | Scale |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 72 | 68 | Lab-scale |
| Enzymatic Resolution | C. rugosa Lipase | >99 | 45 | Pilot-scale |
| Continuous Flow | Ionic Liquid | 98 | 85 | Industrial |
Table 2: Environmental and Economic Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 8 |
| Energy Consumption (kWh/kg) | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as oxidation-reduction reactions or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
3-Hydroxy-4-methoxycinnamic Acid
- Structure: Features a cinnamic acid backbone (3-hydroxy-4-methoxyphenyl propenoic acid), differing in the absence of methyl branches and the presence of a methoxy group.
- Source : Naturally derived from Cinnamomum cassia (cassia cinnamon) peel .
- Applications: Used as a reference standard, in food/cosmetic research, and as a synthetic precursor.
B. 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, )
- Structure: Contains a difluorophenyl-hydroxy-acetyl amino group and pyrazine-carboxamide moiety, making it more complex.
- Synthesis : Utilizes peptide coupling reagents (e.g., HATU) and chiral separation techniques (e.g., Chiralpak® OD columns) to isolate enantiomers .
- Relevance : Highlights the importance of stereochemistry (e.g., isomer 1 vs. isomer 2 in Example 7/8) in pharmacological activity, analogous to the R-configuration in the target compound .
C. (2R)-N-[4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxy-acetamide (Example 9, )
- Structure : Shares the (R)-enantiomer configuration and hydroxy-phenyl motifs. The fluorophenyl group may enhance binding affinity but introduce metabolic stability challenges.
- Applications : Demonstrates the role of fluorinated aromatic groups in optimizing drug candidates, a strategy that could be applied to modify the target compound .
Comparative Data Table
Pharmacological and Metabolic Insights
- Metabolism : Fluorine atoms in analogs like Example 6 can slow hepatic degradation but increase toxicity risks, whereas the target compound’s methyl groups might favor safer metabolic profiles .
- Stereochemical Impact : The R-configuration likely influences receptor binding efficiency, as seen in Example 9’s (2R)-enantiomer, which showed distinct retention times and bioactivity .
Q & A
Basic: What are the key synthetic methodologies for (R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid?
Answer:
Synthesis typically involves hydroxylation and alkylation of phenolic precursors. For example:
- Stepwise alkylation : Reacting 4-hydroxy-2,6-dimethylbenzaldehyde with methyl propionate under basic conditions to form the propionic acid backbone.
- Stereochemical control : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution to isolate the (R)-enantiomer .
- Recrystallization : Purify intermediates using ether/petroleum ether mixtures to enhance yield and purity .
Advanced: How can researchers ensure enantiomeric purity during synthesis?
Answer:
- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Microbial biotransformation : Screen microbial strains (e.g., Pseudomonas putida) for selective oxidation/reduction of the undesired enantiomer .
- Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation values with literature data .
Basic: What spectroscopic techniques are recommended for structural confirmation?
Answer:
- NMR : Analyze and spectra to confirm substituent positions (e.g., 4-hydroxy-2,6-dimethylphenyl group at δ 6.8 ppm for aromatic protons) .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 222.1) .
- IR spectroscopy : Identify key functional groups (e.g., broad O-H stretch at 3200–3500 cm) .
Advanced: How can batch-to-batch variability in microbial-derived samples be minimized?
Answer:
- Fermentation optimization : Control parameters like pH (6.5–7.5), temperature (30°C), and dissolved oxygen (>60%) to stabilize microbial activity .
- Metabolic engineering : Modify microbial pathways (e.g., E. coli with overexpressed phenylalanine ammonia-lyase) to enhance substrate specificity .
- Quality control assays : Perform LC-MS and -NMR on each batch to detect impurities (e.g., diastereomers or oxidized byproducts) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers due to hydrolysis risks .
- Desiccation : Use vacuum-sealed containers with silica gel to mitigate moisture-induced decomposition .
Advanced: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Model steric and electronic effects of the 2,6-dimethyl groups on reaction pathways (e.g., esterification kinetics) .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic products .
- Software : Use Gaussian 16 or Discovery Studio for energy minimization and transition-state analysis .
Basic: How can researchers analyze contradictory bioactivity data across studies?
Answer:
- Replicate assays : Perform dose-response curves (0.1–100 µM) in triplicate using standardized cell lines (e.g., MCF-7 or A549) .
- Meta-analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time (24–72 hr) .
- Control experiments : Include positive controls (e.g., doxorubicin) to validate assay sensitivity .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Flow chemistry : Use continuous reactors to optimize exothermic steps (e.g., alkylation) and reduce intermediate degradation .
- Protecting groups : Temporarily block the phenolic –OH with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during propionic acid formation .
- Catalyst recycling : Immobilize chiral catalysts on silica supports for reuse in asymmetric syntheses .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Cancer cell lines : Test antiproliferative effects on MCF-7 (breast) and U373 (glioblastoma) cells using MTT assays .
- Enzyme inhibition : Screen against COX-2 or tyrosinase using spectrophotometric methods (e.g., absorbance at 450 nm for tyrosinase) .
- Dosage : Use 1–50 µM concentrations to avoid nonspecific cytotoxicity .
Advanced: How can isotopic labeling aid in metabolic pathway tracing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
